Spectroscopic and Synthetic Elucidation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: A Technical Guide
Spectroscopic and Synthetic Elucidation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS No. 125228-97-9). Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research and application.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Acetyl-3-methyl-3-cyclohexene-1-ol. These predictions are derived from the known spectral properties of analogous compounds, including 1-acetyl-1-cyclohexene and 3-methyl-3-cyclohexen-1-ol.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 1H | =C-H |
| ~3.5 | s | 1H | -OH |
| ~2.3-2.1 | m | 2H | -CH ₂-C=O |
| ~2.1 | s | 3H | -C(=O)-CH ₃ |
| ~2.0-1.8 | m | 4H | Ring CH ₂ |
| ~1.7 | s | 3H | =C-CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~212 | Quaternary | C =O |
| ~134 | Quaternary | C =C-CH₃ |
| ~120 | Tertiary | C=C -H |
| ~75 | Quaternary | C -OH |
| ~35 | Secondary | Ring C H₂ |
| ~30 | Secondary | Ring C H₂ |
| ~25 | Primary | -C(=O)-C H₃ |
| ~24 | Primary | =C-C H₃ |
| ~22 | Secondary | Ring C H₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl) |
| ~3030 | Medium | =C-H stretch (alkene) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1170 | Strong | C-O stretch (tertiary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
(Method: Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Low | [M - CH₃]⁺ |
| 136 | Moderate | [M - H₂O]⁺ |
| 111 | High | [M - CH₃CO]⁺ |
| 93 | High | [M - CH₃CO - H₂O]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following section details the proposed synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and the subsequent analytical procedures for its characterization.
Synthesis: Diels-Alder Reaction and Hydration
This synthesis involves a two-step process: a Diels-Alder cycloaddition to form the cyclohexene ring, followed by an acid-catalyzed hydration to introduce the tertiary alcohol.
Step 1: Diels-Alder Cycloaddition of Isoprene and 3-Buten-2-one
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly distilled isoprene (1.2 equivalents) and 3-buten-2-one (1.0 equivalent).
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Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.
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The reaction can be performed neat or with a minimal amount of a non-polar solvent like toluene.
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Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, allow the mixture to cool to room temperature.
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Remove any solvent under reduced pressure. The resulting crude product, primarily 4-acetyl-1-methylcyclohexene, can be purified by fractional distillation under reduced pressure.
Step 2: Acid-Catalyzed Hydration of 4-Acetyl-1-methylcyclohexene
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In a round-bottom flask, dissolve the purified 4-acetyl-1-methylcyclohexene from the previous step in a 1:1 mixture of tetrahydrofuran (THF) and water.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
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Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
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Purify the product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
The purified product should be characterized by the following spectroscopic methods to confirm its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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For ¹³C NMR, a DEPT-135 experiment is recommended to aid in the assignment of carbon signals.
2.2.2. Infrared (IR) Spectroscopy
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Obtain the IR spectrum of the purified compound using a Fourier-Transform Infrared (FTIR) spectrometer.
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For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
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Obtain the mass spectrum of the purified compound using a mass spectrometer, preferably with an electron ionization (EI) source.
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Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
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Analyze the fragmentation pattern to confirm the molecular weight and structural features.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
Caption: Synthetic pathway for 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
Caption: Workflow for the spectroscopic characterization of the final product.
